6'-Hydroxy Delavirdine O-β-D-Glucuronide
Description
6'-Hydroxy Delavirdine O-β-D-Glucuronide is a major phase II metabolite of delavirdine, a nonnucleoside reverse transcriptase inhibitor used in HIV treatment. Delavirdine undergoes extensive hepatic metabolism, primarily via cytochrome P450 (CYP) 3A4-mediated hydroxylation at the 6' position, yielding 6'-hydroxy delavirdine. This intermediate is subsequently conjugated with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes to form the O-β-D-glucuronide derivative .
The glucuronidation enhances the metabolite's water solubility, facilitating renal excretion. However, 6'-hydroxy delavirdine is chemically unstable, leading to further degradation products such as despyridinyl delavirdine and pyridine-ring-opened metabolites . This instability complicates its detection and quantification in biological matrices, necessitating advanced analytical methods for accurate pharmacokinetic profiling.
Properties
CAS No. |
188780-39-4 |
|---|---|
Molecular Formula |
C₂₈H₃₆N₆O₁₀S |
Molecular Weight |
648.68 |
Synonyms |
5-[(1-Methylethyl)amino]-6-[4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-1-piperazinyl]-2-pyridinyl β-D-Glucopyranosiduronic Acid; N-[2-[[4-[1,6-Dihydro-3-[(1-methylethyl)amino]-6-oxo-2-pyridinyl]-1-piperazinyl]carbonyl]-1H-indol-5-yl]methan |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key glucuronidated metabolites with structural or functional similarities to 6'-Hydroxy Delavirdine O-β-D-Glucuronide:
Metabolic Stability and Enzyme Specificity
- This compound : Formation is CYP3A4-dependent, distinguishing it from glucuronides like carvedilol N-glucuronide (CYP2D6/UGT-mediated) or SN-38 glucuronide (UGT1A1-specific). Its instability contrasts with stable analogs such as quercetin glucuronides, which exhibit longer half-lives in vitro .
- Isomeric Differentiation : Unlike this compound (solely O-linked), compounds like carvedilol and darunavir form both O- and N-glucuronides. These isomers require tandem mass spectrometry with ion/molecule reactions (e.g., HSiCl3 adducts) for unambiguous identification .
Analytical Considerations
- Quantification Limits: this compound’s instability necessitates lower detection limits compared to stable analogs. For example, mycophenolic acid β-D-glucuronide has an LLOQ of 25 ng/mL, while hydroxy bupropion is detectable at 2 ng/mL .
- Chromatographic Separation : Reversed-phase HPLC coupled with ESI-QTOF-MS is commonly used for glucuronides, but co-elution issues (e.g., darunavir O/N-glucuronides) demand high-resolution techniques .
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